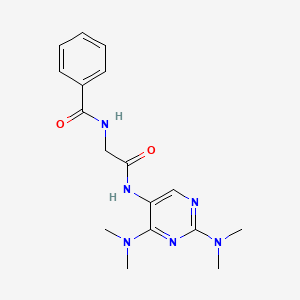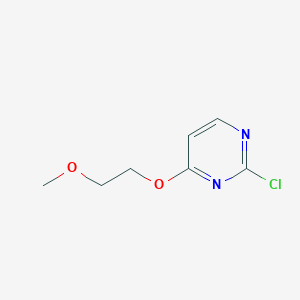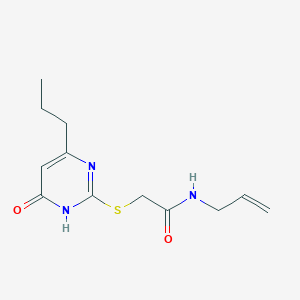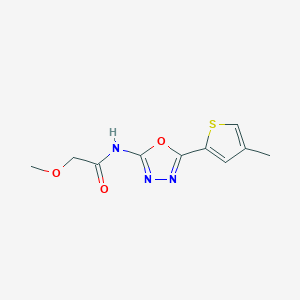
N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex organic molecule that contains several functional groups, including an amide group, a xanthene group, and a trifluoroethyl group . It’s likely that this compound has been synthesized for research purposes.
Molecular Structure Analysis
The molecular formula of a similar compound is C20H18F6N2O2 . This suggests that the compound you’re asking about might have a similar structure, with a xanthene ring attached to an amide group, which is in turn attached to a trifluoroethyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. A similar compound has a molecular weight of 432.359 Da . It’s likely that the compound you’re asking about would have similar properties, including a similar molecular weight .Scientific Research Applications
Synthesis and Properties of Novel Aromatic Polyamides with Xanthene Cardo Groups
A study focused on the synthesis of novel monomers leading to polyamides containing xanthene cardo groups. These polyamides, characterized by high glass transition temperatures and excellent solubility in polar solvents, demonstrate potential for applications requiring materials with high thermal stability and mechanical strength (Shou-Ri Sheng et al., 2009).
Hydrogen Bonding in Anticonvulsant Enaminones
Research on the crystal structures of anticonvulsant enaminones reveals insights into hydrogen bonding, crucial for understanding the interaction mechanisms of potential pharmaceutical compounds. Such structural analysis is fundamental in drug design and development processes (M. Kubicki et al., 2000).
Polyimides Based on Xanthene Dianhydrides
This research describes the use of xanthene dianhydrides in the synthesis of polyimides, highlighting their potential applications in electronics due to their good mechanical properties, lower dielectric constant, and low moisture absorption (S. Trofimenko & B. Auman, 1994).
A Novel Soluble Polyamide Containing Xanthene Structure
This study presents the synthesis of a new polyamide with a xanthene structure, offering insights into materials science where high glass transition temperature and low moisture uptake are desirable properties for specific applications (Zhen-Zhong Huang et al., 2010).
Properties
IUPAC Name |
N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F3N2O3/c25-24(26,27)14-28-21(30)13-15-9-11-16(12-10-15)29-23(31)22-17-5-1-3-7-19(17)32-20-8-4-2-6-18(20)22/h1-12,22H,13-14H2,(H,28,30)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHARSYGRDVOJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)CC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-pyrrolidin-1-yl-ethanone](/img/structure/B2968162.png)


![3-[2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]-6-methylpyrimidin-4-one](/img/structure/B2968167.png)

![4-imidazol-1-yl-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidine](/img/structure/B2968171.png)


![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-phenoxyphenyl)acetamide](/img/no-structure.png)

